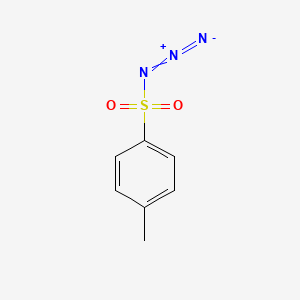![molecular formula C8H9BO3 B3030730 7-甲氧基苯并[c][1,2]恶硼杂环-1(3H)-醇 CAS No. 947163-27-1](/img/structure/B3030730.png)
7-甲氧基苯并[c][1,2]恶硼杂环-1(3H)-醇
描述
The compound 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is not directly studied in the provided papers. However, the papers do discuss related compounds with methoxy groups and heterocyclic structures. For instance, the first paper examines a complex molecule with a methoxy group as part of its structure, specifically 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine. This compound's structure was elucidated using X-ray diffraction and FT-IR spectroscopy, revealing a triclinic crystal structure . The second paper discusses the synthesis and reactions of 7-methoxybenzo[b]thiophene derivatives, which share the methoxy functional group and a benzene ring as common features with 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol .
Synthesis Analysis
The synthesis of related compounds involves several steps, including rearrangements, condensations, and reactions with chloramine. For example, 2-hydroxy-3-methoxybenzaldehyde is converted into 2-mercapto-3-methoxybenzaldehyde through a Newman–Kwart thermal rearrangement. This intermediate then undergoes base-catalyzed condensation to yield various 7-methoxybenzo[b]thiophene derivatives . Although the exact synthesis of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is not detailed, these methods provide insight into potential synthetic routes for structurally similar compounds.
Molecular Structure Analysis
The molecular structure of the compound studied in the first paper was determined to be triclinic with specific crystallographic parameters. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were employed to predict vibrational frequencies and structural parameters, which were then compared with experimental data . These techniques could be applied to analyze the molecular structure of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol.
Chemical Reactions Analysis
The chemical reactivity of the related compounds includes bromination, nitration, and reactions with chloramine. For instance, 7-methoxybenzo[b]thiophene undergoes bromination at the 4-position, and its structure was confirmed through synthesis. Additionally, reactions with chloramine provide a synthesis route for 7-methoxy-1,2-benzisothiazole . These reactions suggest possible chemical behaviors that 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol might exhibit.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol are not directly reported, the papers provide information on related compounds. The crystal structure, vibrational frequencies, and molecular electrostatic potential (MEP) maps are discussed for the compound in the first paper . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for the analysis of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol.
科学研究应用
甲醇和甲氧芳烃代谢中的甲基转移:研究表明,来自 Sporomusa ovata 的蛋白质可以裂解甲醇或甲氧芳烃的 C-O 键,将甲基转移到 dl-四氢叶酸。该过程需要还原活化并涉及类球蛋白依赖性甲基转移途径,突出了其在与甲醇活化和各种甲氧基苯甲酸酯相关的生化研究中的潜在应用 (Stupperich 和 Konle,1993 年)。
苯并噻吩和苯并异噻唑的合成:该化合物已用于合成 7-甲氧基苯并[b]噻吩和 1,2-苯并异噻唑。这包括将邻香草醛转化为各种衍生物,显示了其在有机合成和药物化学中的用途 (Rahman 和 Scrowston,1983 年)。
色谱法中的标记试剂:该化合物已被用作氨基酸高效液相色谱的荧光标记试剂。这证明了其在分析化学中用于生物化合物的灵敏检测和分析的应用 (Watanabe 和 Imai,1981 年)。
抗分枝杆菌研究:已经合成了一系列 N-(1-羟基-1,3-二氢苯并[c][1,2]恶硼杂环-6-基)(杂)芳基-2-甲酰胺,并对分枝杆菌(包括多药耐药菌株)进行了测试。这些化合物在抗分枝杆菌研究中显示出有希望的结果,可能有助于开发新的结核病治疗方法 (Šlechta 等人,2023 年)。
新型恶硼杂环衍生物的合成:含有恶硼杂环结构的新型含硼分子已被合成,并证明对布鲁氏锥虫具有有效的活性。这些发现表明在开发治疗人类非洲锥虫病的疗法方面具有潜在应用 (Nare 等人,2010 年)。
未来方向
The future directions for the study of “7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol” and related compounds involve further exploration of their potential therapeutic applications. For instance, there is ongoing research into the development of boron-based heterocycles as potential therapeutic agents, particularly as anticancer agents targeting tumor hypoxia .
作用机制
Target of Action
Similar boron-based compounds like benzoxaboroles have been studied for their potential in treating various conditions . For instance, SCYX-7158, a benzoxaborole, has been found to be effective against Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis .
Mode of Action
Benzoxaboroles, a class of compounds to which this compound belongs, are known to interact with their targets in a unique way . They form reversible covalent bonds with the target enzyme, leading to its inhibition .
Biochemical Pathways
For example, some benzoxaboroles have been developed as potential therapeutic agents targeting tumor hypoxia .
Pharmacokinetics
The benzoxaborole scyx-7158 has been found to be highly bioavailable, metabolically stable, and cns permeable .
Result of Action
Similar compounds, such as benzoxaboroles, have shown promising results in various applications, including as potential therapeutic agents for tumor hypoxia .
Action Environment
For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of benzoxaboroles .
生化分析
Biochemical Properties
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with phosphodiesterase enzymes, particularly phosphodiesterase-4. This interaction inhibits the enzyme’s activity, leading to a reduction in the breakdown of cyclic adenosine monophosphate (cAMP). By maintaining higher levels of cAMP, 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol can modulate inflammatory responses and immune cell activity .
Additionally, this compound has been shown to interact with cytokines such as tumor necrosis factor-alpha, interleukin-23, and interleukin-17. These interactions help in reducing the release of pro-inflammatory cytokines, thereby mitigating inflammatory responses .
Cellular Effects
The effects of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol on various cell types and cellular processes are profound. In immune cells, such as T cells and monocytes, this compound influences cell signaling pathways by modulating the levels of cAMP. This modulation leads to altered gene expression and reduced production of pro-inflammatory cytokines .
In epithelial cells, 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol has been observed to affect cellular metabolism by inhibiting the activity of phosphodiesterase enzymes. This inhibition results in changes in cellular energy balance and metabolic flux, which can impact cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol involves its binding interactions with specific biomolecules. The compound binds to the catalytic domain of phosphodiesterase-4, forming a complex that inhibits the enzyme’s activity. This binding interaction is facilitated by the boron atom in the compound, which forms a coordinate bond with the enzyme’s active site .
Furthermore, 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol can inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the expression of pro-inflammatory genes. By preventing the activation of this transcription factor, the compound reduces the expression of genes associated with inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on phosphodiesterase-4 and cytokine release even after prolonged exposure .
Some studies have reported a gradual reduction in the compound’s efficacy over time, possibly due to adaptive cellular responses or changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterase-4 activity and reduces inflammation without causing significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity .
Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of enzyme activity and cytokine release. Beyond this threshold, increasing the dose does not proportionally enhance the compound’s effects .
Metabolic Pathways
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further interact with cellular pathways, influencing metabolic flux and metabolite levels .
The compound’s inhibition of phosphodiesterase-4 also impacts the cAMP signaling pathway, leading to changes in cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters .
Once inside the cell, the compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by its affinity for different cell types and its interactions with binding proteins .
Subcellular Localization
The subcellular localization of 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase enzymes and other biomolecules. Additionally, it can translocate to the nucleus, where it influences gene expression by modulating transcription factors .
Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and activity. These modifications may direct the compound to specific cellular compartments or organelles, enhancing its biochemical effects .
属性
IUPAC Name |
1-hydroxy-7-methoxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQIKTZNNCJYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681521 | |
| Record name | 7-Methoxy-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947163-27-1 | |
| Record name | 7-Methoxy-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



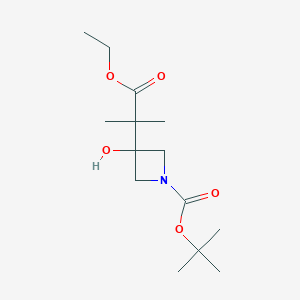
![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

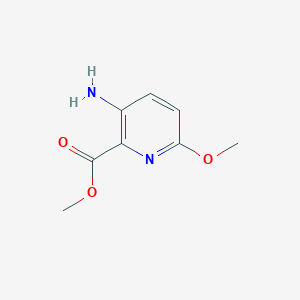


![5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3030658.png)
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)
![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)
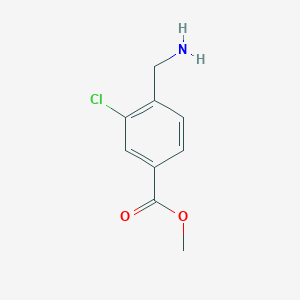
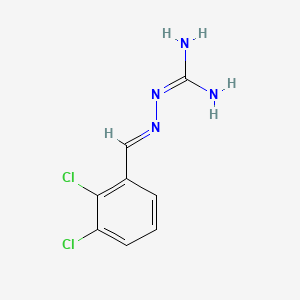

![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/no-structure.png)
